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Introduction
Yoshi-864 (also known as improsan, NSC 102627) is an alkylating agent that was investigated

for its potential as an anticancer therapeutic.[1][2][3] Primarily studied in the 1970s and 1980s,

research into Yoshi-864 focused on its activity in various solid tumors and leukemias.[4][5][6]

This document provides a technical guide to the core mechanism of action of Yoshi-864, based

on the available preclinical and clinical data. It is important to note that the majority of the

available literature on Yoshi-864 is from this earlier period of cancer research, and as such, the

level of molecular detail may not be as extensive as for more modern therapeutics.

Core Mechanism of Action: DNA Alkylation and
Crosslinking
The primary mechanism of action of Yoshi-864 is through its activity as a DNA alkylating agent.

[2][3][7][8] As a dimethanesulfonate compound, it is structurally similar to other alkylating

agents like busulfan.[2] The proposed mechanism involves the covalent attachment of alkyl

groups to nucleophilic sites on DNA bases. In vitro studies have demonstrated that Yoshi-864
can alkylate pyrimidines.[2]

This alkylation can lead to several downstream cytotoxic effects:
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DNA Crosslinking: Yoshi-864 has the potential to form both intra- and inter-strand DNA

crosslinks, which are highly cytotoxic lesions that can physically block DNA replication and

transcription.[3]

Inhibition of DNA Replication: By modifying the DNA template, Yoshi-864 inhibits the process

of DNA replication, which is essential for rapidly dividing cancer cells.[3]

Induction of Cell Cycle Arrest: DNA damage induced by alkylating agents typically triggers

cell cycle checkpoints, leading to arrest in the G1 and G2 phases.[2] One study reported that

lethal doses of Yoshi-864 caused a complete arrest of cycling cells.[2] However, another

study using an IC50 concentration did not observe an effect on cell cycle progression,

suggesting the effects may be dose-dependent.[2]
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Figure 1: Proposed mechanism of action for Yoshi-864.
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Preclinical and Clinical Data
In Vitro Cytotoxicity
Limited data is available on the in vitro cytotoxicity of Yoshi-864. One study reported IC50

values in Walker sensitive and resistant cell lines, suggesting a lack of significant cross-

resistance with some other alkylating agents.[2]

Cell Line IC50 (µmol/L)
Relative Resistance (Fold
Change)

Walker Sensitive Data not specified

Walker Resistant Data not specified 1.9

Table 1: In vitro activity of

Yoshi-864 in Walker cell lines.

[2]

Clinical Trial Data
Yoshi-864 underwent Phase I and Phase II clinical trials for a variety of solid tumors.

Phase I Study: A Phase I study established a recommended dose for Phase II trials and

identified key toxicities.[5]

Dose Escalation: 0.25 mg/kg to 2.7 mg/kg.[5]

Toxicity: Thrombocytopenia and leukopenia were observed at doses of 1.5 mg/kg and above.

Nausea, vomiting, and somnolence were reported at the highest dose of 2.7 mg/kg.[5]

Recommended Phase II Dose: 2 mg/kg.[5]

Phase II Studies: Phase II trials evaluated the efficacy of Yoshi-864 in various cancers. The

overall response rate was modest.[4]
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Cancer Type Number of Patients Response Rate (%)

Various Solid Tumors 208 11

Table 2: Overall response rate

in a Phase II study of Yoshi-

864 in solid tumors.[4]

Significant responses were noted in chronic myelocytic leukemia, lymphomas, and carcinomas

of the ovary and bladder, suggesting further investigation in these areas.[4]

Experimental Protocols
Detailed experimental protocols from the original studies on Yoshi-864 are not extensively

described in the available literature. The following provides a general outline of the types of

experiments that would have been conducted.

In Vitro Cytotoxicity Assays
Objective: To determine the concentration of Yoshi-864 that inhibits the growth of cancer cell

lines by 50% (IC50).

General Methodology:

Cancer cell lines are seeded in multi-well plates.

Cells are exposed to a range of concentrations of Yoshi-864 for a specified period (e.g.,

48-72 hours).

Cell viability is assessed using a colorimetric assay (e.g., MTT, SRB) or by cell counting.

IC50 values are calculated from the dose-response curves.

DNA Alkylation/Crosslinking Assays
Objective: To demonstrate the ability of Yoshi-864 to bind to and crosslink DNA.

General Methodology (based on techniques of the era):
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In Vitro Alkylation: Purified DNA is incubated with Yoshi-864. The extent of alkylation can

be determined by various methods, including spectroscopic analysis or by using

radiolabeled Yoshi-864.

Cell-Based Crosslinking (Alkaline Elution):

Cells are treated with Yoshi-864.

Cells are lysed on a filter, and DNA is eluted with an alkaline solution.

Crosslinked DNA elutes more slowly than non-crosslinked DNA. The rate of elution is

used to quantify the extent of crosslinking.
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Figure 2: Generalized experimental workflow for assessing Yoshi-864 activity.

Conclusion
Yoshi-864 is a DNA alkylating agent that demonstrated modest antitumor activity in early-

phase clinical trials. Its mechanism of action is predicated on the induction of DNA damage,

leading to the inhibition of DNA replication and cell cycle arrest. While it showed some promise

in specific cancer types, its development did not progress to widespread clinical use. The

information available reflects the scientific understanding and experimental techniques of the

time it was most actively investigated. Further elucidation of its effects on specific signaling

pathways would require re-evaluation using modern molecular biology techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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